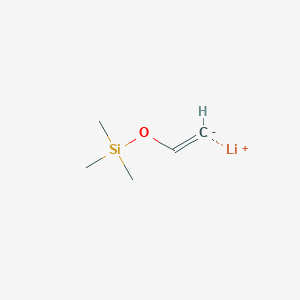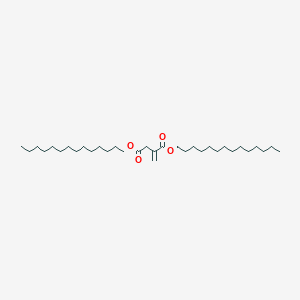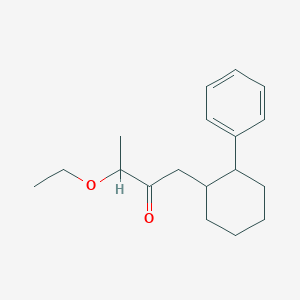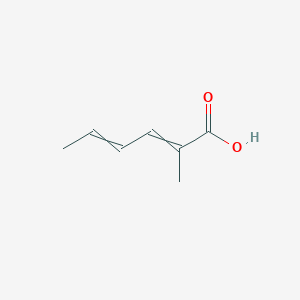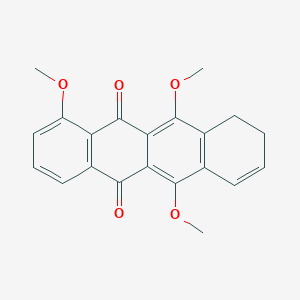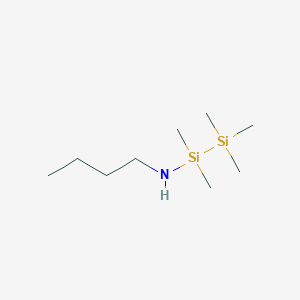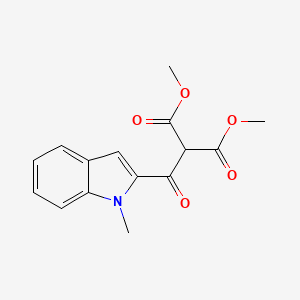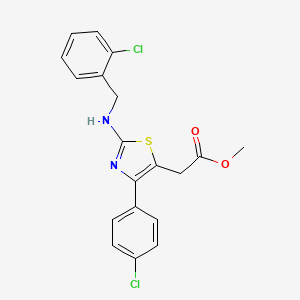
5-Thiazoleacetic acid, 2-(o-chlorobenzylamino)-4-(p-chlorophenyl)-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Thiazoleacetic acid, 2-(o-chlorobenzylamino)-4-(p-chlorophenyl)-, methyl ester is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a thiazole ring, a chlorobenzylamino group, and a chlorophenyl group, making it a molecule of interest for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazoleacetic acid, 2-(o-chlorobenzylamino)-4-(p-chlorophenyl)-, methyl ester typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Introduction of the Chlorobenzylamino Group: This step involves the nucleophilic substitution of the thiazole ring with o-chlorobenzylamine under basic conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using p-chlorobenzoyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the thiazole ring, leading to the formation of amines or reduced thiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or reduced thiazole derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
Biologically, thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be studied for its potential biological activities and mechanisms of action.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties may make it valuable for various industrial applications.
作用机制
The mechanism of action of 5-Thiazoleacetic acid, 2-(o-chlorobenzylamino)-4-(p-chlorophenyl)-, methyl ester would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The chlorobenzylamino and chlorophenyl groups may enhance its binding affinity and specificity for certain targets.
相似化合物的比较
Similar Compounds
Thiazoleacetic acid derivatives: These compounds share the thiazole ring and acetic acid moiety but differ in their substituents.
Chlorobenzylamino derivatives: Compounds with the chlorobenzylamino group but different core structures.
Chlorophenyl derivatives: Compounds featuring the chlorophenyl group with various other functional groups.
Uniqueness
The uniqueness of 5-Thiazoleacetic acid, 2-(o-chlorobenzylamino)-4-(p-chlorophenyl)-, methyl ester lies in its combination of functional groups, which may confer unique chemical and biological properties. Its specific structure may result in distinct reactivity and interactions compared to other similar compounds.
属性
CAS 编号 |
74257-07-1 |
|---|---|
分子式 |
C19H16Cl2N2O2S |
分子量 |
407.3 g/mol |
IUPAC 名称 |
methyl 2-[4-(4-chlorophenyl)-2-[(2-chlorophenyl)methylamino]-1,3-thiazol-5-yl]acetate |
InChI |
InChI=1S/C19H16Cl2N2O2S/c1-25-17(24)10-16-18(12-6-8-14(20)9-7-12)23-19(26-16)22-11-13-4-2-3-5-15(13)21/h2-9H,10-11H2,1H3,(H,22,23) |
InChI 键 |
ZPQCQCXSXVJAJZ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC1=C(N=C(S1)NCC2=CC=CC=C2Cl)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10,10-Bis[(4-hydroxy-3-methoxyphenyl)methyl]anthracen-9(10H)-one](/img/structure/B14446503.png)
![3-({1-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxy)prop-1-ene](/img/structure/B14446508.png)
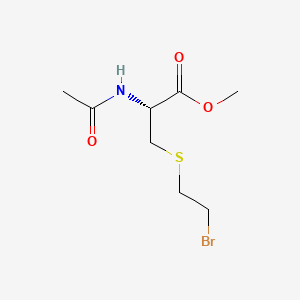
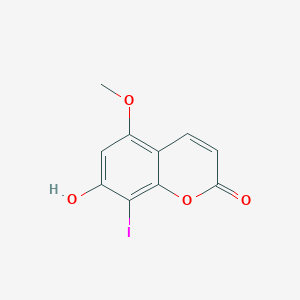
![Benzene, 1,1'-[1,2-bis(methylene)-1,2-ethanediyl]bis[4-fluoro-](/img/structure/B14446523.png)
